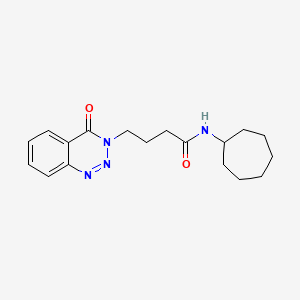

![molecular formula C32H38N4O6S B6523765 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 444184-77-4](/img/structure/B6523765.png)

4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a 1,3-benzodioxol-5-yl group, a quinazolinone group, and a cyclohexane carboxamide group .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis or reduction, and the benzodioxole group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups such as the amide group suggests that the compound might have good solubility in polar solvents .Scientific Research Applications

Antitumor Activity

The compound has demonstrated efficacy in tumor cells experiencing glucose starvation . Glucose levels within solid tumors are often low due to increased uptake by tumor cells and reduced nutrient supply from defective vasculature. Compound 6, a derivative of amuvatinib, selectively kills glucose-starved tumor cells by inhibiting mitochondrial membrane potential. This property makes it a potential candidate for treating glucose-starved tumors.

Medicinal Chemistry

The compound’s structure includes a 1,3-benzodioxol-5-yl moiety, which contributes to its biological activity . Understanding its chemical properties and interactions can guide further drug development efforts.

Cancer Metabolism

Given the dependence of tumor cells on mitochondria under glucose starvation, compound 6’s impact on mitochondrial function warrants investigation . Studying its effects on metabolic pathways may reveal novel therapeutic strategies.

Mechanistic Target of Rapamycin (mTOR) Pathway

Exploring how compound 6 interacts with mTOR, a key regulator of cell growth and metabolism, could provide insights into its antitumor mechanisms . Does it modulate mTOR signaling pathways?

Synthetic Lethality

Investigate whether compound 6 exhibits synthetic lethality with other cellular components or pathways . Understanding these interactions may enhance its therapeutic potential.

Antiproliferative Activity

Evaluate its impact on cancer cell lines (e.g., CCRF-CEM, LNCaP, MIA PaCa-2) to assess its antiproliferative effects . Does it selectively inhibit cancer cell growth?

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[2-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O6S/c1-2-28(30(38)34-22-13-14-26-27(16-22)42-19-41-26)43-32-35-25-8-4-3-7-24(25)31(39)36(32)18-20-9-11-21(12-10-20)29(37)33-17-23-6-5-15-40-23/h3-4,7-8,13-14,16,20-21,23,28H,2,5-6,9-12,15,17-19H2,1H3,(H,33,37)(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNYHGDFIDHZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=O)N3CC5CCC(CC5)C(=O)NCC6CCCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(adamantan-1-yl)ethyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6523693.png)

![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523701.png)

![N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6523708.png)

![ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6523717.png)

![N-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523735.png)

![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6523742.png)

![N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523750.png)

![N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B6523753.png)

![(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6523759.png)

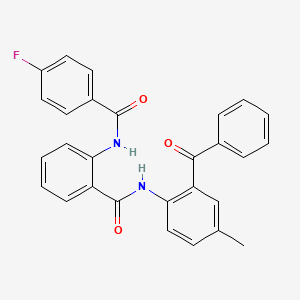

![4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6523760.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide](/img/structure/B6523784.png)